2-Nitro-5-(1-piperazinyl)aniline
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-nitro-5-piperazin-1-ylaniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N4O2/c11-9-7-8(1-2-10(9)14(15)16)13-5-3-12-4-6-13/h1-2,7,12H,3-6,11H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKHFASZRZGVHRT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=CC(=C(C=C2)[N+](=O)[O-])N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Preparation
Retrosynthetic Approaches and Identification of Precursor Compounds
Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For 2-Nitro-5-(1-piperazinyl)aniline, the most logical disconnection is at the C-N bond between the aromatic ring and the piperazine (B1678402) nitrogen.
This disconnection suggests a nucleophilic aromatic substitution (SNAr) reaction as the forward synthetic step. This identifies two key precursor compounds:
Piperazine : The nucleophile that attacks the aromatic ring.
A substituted 2-nitroaniline (B44862) derivative : The aromatic substrate must contain a suitable leaving group at the 5-position. The presence of a strongly electron-withdrawing nitro group ortho and para to the leaving group activates the ring for this type of substitution.
Therefore, the primary precursor identified is a 5-halo-2-nitroaniline, such as 5-fluoro-2-nitroaniline (B53378) or 5-chloro-2-nitroaniline (B48662). An alternative, though less common, retrosynthetic approach could involve the transformation of functional groups, such as the reduction of a dinitro compound after the piperazine moiety has been introduced.
| Precursor Type | Specific Compound Example | Role in Synthesis |
| Aromatic Substrate | 5-Chloro-2-nitroaniline | Electrophilic aryl system activated for SNAr |
| Aromatic Substrate | 5-Fluoro-2-nitroaniline | Electrophilic aryl system with a highly effective leaving group for SNAr |
| Nucleophile | Piperazine | Provides the piperazinyl moiety |
Direct Synthesis Pathways
Direct synthesis focuses on the construction of the target molecule from its identified precursors.
The most prevalent and direct method for synthesizing this compound is through a Nucleophilic Aromatic Substitution (SNAr) reaction. This class of reactions is effective because the aromatic ring is "activated" by the presence of a strong electron-withdrawing group—in this case, the nitro (NO₂) group. nih.gov This group delocalizes the negative charge of the intermediate Meisenheimer complex, thereby stabilizing it and facilitating the reaction. nih.gov
In this pathway, piperazine acts as the nucleophile. One of its nitrogen atoms attacks the carbon atom bearing a leaving group on the nitroaniline ring. The reaction is a direct amination of the aromatic substrate. Using piperazine itself results in the desired secondary amine on the piperazine ring, while substituted piperazines, like N-methylpiperazine, can be used to create derivatives. nih.gov
The SNAr mechanism is particularly efficient when the leaving group is a halogen. nih.gov Precursors such as 5-chloro-2-nitroaniline or 5-fluoro-2-nitroaniline are ideal substrates. prepchem.comgoogle.comnih.gov The reaction typically involves heating the halogenated nitroaniline with piperazine, often in the presence of a base like potassium carbonate to neutralize the hydrogen halide formed during the reaction. prepchem.comgoogle.com The fluorine atom is an excellent leaving group for SNAr reactions, often leading to higher yields or milder reaction conditions compared to chlorine. nih.gov
| Reactant 1 | Reactant 2 | Typical Conditions | Product |
| 5-Chloro-2-nitroaniline | Piperazine | Base (e.g., K₂CO₃), Heat, Solvent (e.g., DMF) | This compound |
| 5-Fluoro-2-nitroaniline | Piperazine | Base, Heat, Solvent | This compound |
An alternative synthetic logic involves the manipulation of a nitro group to form the desired amine functionality.
Reductive amination is a powerful method for forming C-N bonds, typically by reacting a carbonyl compound with an amine (or ammonia) in the presence of a reducing agent. rsc.org In the context of nitroarenes, a variation of this strategy uses the nitro compound as a precursor to the primary amine, which is generated in situ. frontiersin.org This allows for a one-pot process where a nitro compound is reduced to an amine, which then reacts with a carbonyl compound to form an imine that is subsequently reduced. frontiersin.org
While highly effective for synthesizing secondary and tertiary amines, applying this directly to the synthesis of this compound is less straightforward than the SNAr approach. A hypothetical pathway would be complex, potentially involving the reduction of one nitro group on a dinitro-piperazinyl precursor to an amine, while preserving the second nitro group. This strategy is more valuable for creating derivatives from an existing aniline (B41778) rather than for the primary synthesis of the title compound.
| Component | Function | Example |
| Amine Source | Provides the nitrogen for the new C-N bond | Nitro compound (reduced in situ to an amine) |
| Carbonyl Compound | Provides the carbon for the new C-N bond | Aldehydes, Ketones |
| Reducing Agent | Reduces the intermediate imine/enamine | Sodium borohydride (B1222165) (NaBH₄), Hydrogen (H₂) with a catalyst |
Multi-Step Synthetic Sequences
The principal route for preparing this compound involves a nucleophilic aromatic substitution (SNAr) reaction. This process typically uses a 5-halo-2-nitroaniline as the starting material, with 5-Chloro-2-nitroaniline being a common precursor. sigmaaldrich.comsigmaaldrich.comlookchem.com The chlorine atom at the 5-position is activated towards nucleophilic attack by the strongly electron-withdrawing nitro group in the ortho position.
The general synthetic scheme involves the reaction of 5-Chloro-2-nitroaniline with piperazine. In this reaction, one of the secondary amine nitrogens of the piperazine ring acts as the nucleophile, displacing the chloride ion from the aromatic ring to form the desired C-N bond. This reaction is foundational in the synthesis of various piperazine-substituted anilines and benzimidazoles. sigmaaldrich.comlookchem.com An alternative, though similar, precursor that can be used is 5-fluoro-2-nitroaniline, as the fluorine atom is also an excellent leaving group in SNAr reactions. lookchem.comacs.org
Optimization of Reaction Conditions
The efficiency and success of the synthesis are highly dependent on the careful optimization of reaction parameters, including the choice of solvent, operating temperature and pressure, and the use of any catalytic systems.
Role of Solvents in Reaction Efficiency and Selectivity
The choice of solvent is crucial in SNAr reactions as it influences reactant solubility and reaction rate. For syntheses analogous to that of this compound, a variety of solvents have been successfully employed. These include alcohols such as isopropanol (B130326) and methanol, hydrocarbons like toluene, and dipolar aprotic solvents like dimethylformamide (DMF). google.comjustia.com The solubility of the starting material, 5-Chloro-2-nitroaniline, has been studied in numerous solvents, showing high solubility in N-methylpyrrolidone (NMP), acetone, and 2-butanone, which are effective media for facilitating SNAr reactions. researchgate.net The solvent can impact the reaction by stabilizing the charged intermediate (Meisenheimer complex), thereby accelerating the substitution process.
| Solvent Class | Examples | Primary Role in Reaction | Reference |
|---|---|---|---|
| Alcohols | Methanol, Isopropanol, Isobutanol | Good solubility for reactants; can participate in proton transfer. | google.com |
| Aromatics | Toluene, Chlorobenzene | Higher boiling points allow for elevated reaction temperatures. | google.com |
| Dipolar Aprotic | DMF, DMSO, NMP | Effectively solvate cations and stabilize charged intermediates, accelerating SNAr rates. | google.comresearchgate.net |
Temperature and Pressure Influence on Reaction Kinetics
Temperature and pressure are key physical parameters that directly affect the rate of reaction. Nucleophilic aromatic substitutions, such as the synthesis of this compound, often require elevated temperatures to overcome the activation energy barrier. In similar preparations, reaction temperatures typically range from 40°C to 100°C, although temperatures as high as 150°C have been reported for less reactive substrates. google.comjustia.comprepchem.com
Pressure can also play a significant role, particularly when a volatile reagent is used in a sealed vessel (autoclave). For instance, in related syntheses involving ammonia (B1221849), pressures can range from 1 to 20 bar. google.comjustia.com This elevated pressure maintains the concentration of the volatile reactant in the liquid phase, driving the reaction forward. The kinetic analysis of related aniline oxidative coupling reactions shows a clear dependence of the reaction rate constants on temperature. researchgate.net
| Parameter | Typical Range | Effect on Reaction Kinetics | Reference |
|---|---|---|---|
| Temperature | 40°C - 140°C | Increases reaction rate; higher temperatures can lead to side products. | google.comresearchgate.net |
| Pressure | 1 - 20 bar | Maintains concentration of volatile reactants; increases reaction rate. | google.comjustia.com |
Catalytic Systems in Synthesis
The SNAr reaction for synthesizing this compound is often self-promoted due to the strong activation provided by the nitro group and typically does not require a metal catalyst. The reaction generally proceeds with the addition of piperazine, which acts as both the nucleophile and, in excess, the base to neutralize the liberated acid (HCl). In some analogous preparations, a simple base like potassium carbonate or ammonia is sufficient to drive the reaction. google.comprepchem.com
While this specific reaction is often uncatalyzed, it is worth noting that other syntheses involving aniline derivatives can employ catalytic systems. For example, the hydrogenation of nitro compounds to form anilines is frequently catalyzed by supported gold nanoparticles (e.g., Au/TiO2). nih.gov Similarly, palladium-based catalysts are used in reductive amination processes to produce N-substituted anilines. mdpi.com However, for the direct substitution of a halogen on an activated nitroaniline with piperazine, such catalytic systems are generally not necessary.
Advanced Purification and Isolation Techniques
Achieving high purity of the final compound is essential. This is typically accomplished through a combination of post-reaction workup and specialized purification methods like recrystallization.
Recrystallization and Solvent-Based Purification
Following the completion of the reaction, the crude this compound must be isolated and purified. A common workup procedure involves filtering the product suspension, followed by washing with various solvents to remove unreacted starting materials and inorganic salts. google.com Solvents such as isopropanol and water are often used for washing the crude solid. google.com
Extraction Procedures
The extraction of this compound from a reaction mixture typically involves a combination of liquid-liquid extraction, precipitation, and filtration techniques. These procedures leverage the differential solubility of the compound and impurities in various solvents and aqueous solutions at different pH levels.
A common approach begins with the quenching of the reaction mixture in an aqueous solution, often ice-cold water, to precipitate the crude product. This initial step helps to remove a significant portion of water-soluble impurities. Following this, the solid material is collected by filtration and washed to further remove residual contaminants.
Subsequent purification often employs liquid-liquid extraction. The crude product is dissolved in a suitable organic solvent, such as dichloromethane (B109758) or ethyl acetate (B1210297). This organic phase is then washed with aqueous solutions to remove specific types of impurities. For instance, washing with a dilute acid solution can help in removing any unreacted basic starting materials, while a wash with a dilute basic solution can remove acidic byproducts. The basic nature of the aniline and piperazine groups in the target compound necessitates careful control of the pH of the aqueous phase to prevent the product itself from dissolving. Studies on similar compounds like 2-nitroaniline have shown that optimal extraction with ethyl acetate can be achieved over a broad pH range of 1.0 to 12.0. nih.gov
For compounds with similar structures, after the initial work-up, the crude product is often subjected to further purification. One documented method for a related 2-nitro-5-(phenylthio)-aniline derivative involves cooling the reaction mixture, followed by optional dilution with water, filtration, and washing of the solid residue. google.com
The final step in the purification process is typically recrystallization from a suitable solvent or solvent mixture, such as ethanol/water, to yield the final product in high purity.
Below are interactive data tables summarizing the key parameters of common extraction and purification procedures applicable to this compound and structurally related compounds.
Table 1: General Liquid-Liquid Extraction Parameters for Nitroanilines
| Parameter | Details | Rationale |
| Organic Solvent | Dichloromethane, Ethyl Acetate | Good solubility for the target compound and immiscibility with water. |
| Aqueous Phase | Water, Dilute HCl, Dilute NaOH | Used to wash the organic layer and remove water-soluble impurities, as well as acidic or basic byproducts. |
| pH Control | Adjusted based on the pKa of the compound and impurities | To selectively protonate or deprotonate species, altering their solubility between the aqueous and organic phases. |
| Number of Extractions | Typically 2-3 washes with each aqueous solution | To ensure complete removal of impurities. |
Table 2: Purification Techniques for Piperazinyl-Aniline Derivatives
| Technique | Description | Key Parameters |
| Precipitation | The reaction mixture is added to a non-solvent, typically water, to induce the precipitation of the crude product. | Temperature (often ice-cold), stirring rate. |
| Filtration | The solid product is separated from the liquid phase using a funnel and filter paper. | Vacuum assistance can be used to speed up the process. |
| Washing | The filtered solid is washed with a suitable solvent to remove adhered impurities. | Solvent should not dissolve the product but should dissolve the impurities. |
| Recrystallization | The crude product is dissolved in a minimal amount of a hot solvent and allowed to cool slowly, leading to the formation of pure crystals. | Solvent system (e.g., ethanol/water), cooling rate. |
Table 3: Detailed Research Findings on Analogous Compound Purification
| Compound Structure | Purification Method | Solvents | Yield/Purity |
| 2-Nitro-5-(phenylthio)-aniline | Precipitation and Filtration | Reaction mixture cooled, optionally mixed with water, filtered, and washed. | >90% purity, >88% yield |
| General Nitroanilines | Liquid-Liquid Extraction | Dichloromethane and aqueous HCl/NaOH. | Not specified |
| 2-Nitroaniline | Liquid-Liquid Extraction | Water-saturated ethyl acetate. | Not specified |
Advanced Spectroscopic and Crystallographic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique used to determine the structure of organic molecules. It provides detailed information about the carbon-hydrogen framework of a compound.
Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift Assignments and Multiplicity Analysis
A ¹H NMR spectrum of 2-Nitro-5-(1-piperazinyl)aniline would be expected to show distinct signals for the protons on the aromatic ring and the piperazine (B1678402) ring.
Aromatic Protons: The protons on the substituted aniline (B41778) ring would appear in the aromatic region of the spectrum, typically between 6.0 and 8.0 ppm. The electron-withdrawing nitro group (-NO₂) and the electron-donating amino (-NH₂) and piperazinyl groups would influence the precise chemical shifts of these protons. The multiplicity of these signals (e.g., doublet, doublet of doublets) would provide information about the coupling between adjacent protons, helping to confirm their relative positions on the ring.
Piperazine Protons: The protons on the piperazine ring would likely appear as two distinct sets of signals in the aliphatic region of the spectrum, typically between 2.5 and 4.0 ppm. The protons closer to the aniline ring may experience a different chemical environment than those further away, leading to different chemical shifts. The integration of these signals would correspond to the number of protons in each unique environment.
Amine Protons: The proton of the primary amine group (-NH₂) would likely appear as a broad singlet, the chemical shift of which can be highly variable and dependent on factors such as solvent and concentration.
Table 1: Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity |
|---|---|---|
| Aromatic CH | 6.0 - 8.0 | d, dd |
| Piperazine CH₂ (adjacent to N-Aryl) | 3.0 - 3.5 | t |
| Piperazine CH₂ | 2.5 - 3.0 | t |
| NH₂ | Variable | br s |
| NH (piperazine) | Variable | br s |
Note: This table represents predicted values based on general principles of NMR spectroscopy. Actual experimental values may vary.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Structural Elucidation
A ¹³C NMR spectrum provides information about the carbon skeleton of a molecule. For this compound, distinct signals would be expected for each unique carbon atom.
Aromatic Carbons: The six carbons of the aniline ring would produce signals in the aromatic region (typically 100-160 ppm). The chemical shifts would be influenced by the attached functional groups. The carbon atom attached to the nitro group would be significantly deshielded and appear at a higher chemical shift, while the carbons attached to the amino and piperazinyl groups would be more shielded.
Piperazine Carbons: The carbon atoms of the piperazine ring would appear in the aliphatic region of the spectrum, generally between 40 and 60 ppm.
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon Assignment | Predicted Chemical Shift (ppm) |
|---|---|
| Aromatic C-NO₂ | 140 - 150 |
| Aromatic C-NH₂ | 145 - 155 |
| Aromatic C-Piperazinyl | 130 - 140 |
| Aromatic CH | 100 - 130 |
| Piperazine CH₂ | 40 - 60 |
Note: This table represents predicted values based on general principles of NMR spectroscopy. Actual experimental values may vary.
Two-Dimensional NMR Techniques for Connectivity and Spatial Relationships
To unambiguously assign the proton and carbon signals and to determine the connectivity within the molecule, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be essential.
COSY: A COSY spectrum would reveal which protons are coupled to each other, helping to establish the connectivity of protons on the aromatic and piperazine rings.
HSQC: An HSQC spectrum would show correlations between protons and the carbon atoms to which they are directly attached, allowing for the direct assignment of carbon signals based on their attached protons.
Vibrational Spectroscopy
Vibrational spectroscopy techniques, such as Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provide information about the functional groups present in a molecule by measuring the vibrations of its bonds.
Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification
An FTIR spectrum of this compound would display characteristic absorption bands for its various functional groups.
N-H Stretching: The primary amine (-NH₂) and secondary amine (-NH- in the piperazine ring) would show characteristic stretching vibrations in the region of 3300-3500 cm⁻¹.
C-H Stretching: Aromatic C-H stretching vibrations would appear above 3000 cm⁻¹, while aliphatic C-H stretching vibrations of the piperazine ring would be observed just below 3000 cm⁻¹.
N-O Stretching: The nitro group (-NO₂) would exhibit strong, characteristic asymmetric and symmetric stretching bands around 1500-1550 cm⁻¹ and 1300-1350 cm⁻¹, respectively.
C=C Stretching: Aromatic C=C bond stretching vibrations would be observed in the 1400-1600 cm⁻¹ region.
C-N Stretching: The stretching vibrations of the C-N bonds of the aniline and piperazine moieties would appear in the 1250-1350 cm⁻¹ region.
Table 3: Expected FTIR Absorption Bands for this compound
| Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|
| N-H Stretch (Amine) | 3300 - 3500 |
| Aromatic C-H Stretch | > 3000 |
| Aliphatic C-H Stretch | < 3000 |
| Asymmetric NO₂ Stretch | 1500 - 1550 |
| Symmetric NO₂ Stretch | 1300 - 1350 |
| Aromatic C=C Stretch | 1400 - 1600 |
| C-N Stretch | 1250 - 1350 |
Note: This table represents expected values. Actual experimental values may vary.
Raman Spectroscopy for Vibrational Mode Analysis
Raman spectroscopy provides complementary information to FTIR. While FTIR is more sensitive to polar bonds, Raman spectroscopy is more sensitive to non-polar bonds and symmetric vibrations.
A Raman spectrum of this compound would be particularly useful for observing:
Symmetric vibrations: The symmetric stretching of the nitro group and the breathing modes of the aromatic ring would be expected to give strong Raman signals.
C-C bonds: The C-C bonds within the aromatic and piperazine rings would also be Raman active.
A comparative analysis of both FTIR and Raman spectra would provide a more complete picture of the vibrational modes of the molecule.
Electronic Absorption Spectroscopy (UV-Vis)
Electronic absorption spectroscopy, commonly known as UV-Vis spectroscopy, is a powerful technique for investigating the electronic transitions within a molecule. When a molecule absorbs ultraviolet or visible light, its electrons are promoted from a lower energy molecular orbital to a higher energy one. For organic molecules, the most significant transitions are typically the π → π* and n → π* transitions.
The π → π* transitions, which are typically of high intensity, originate from the excitation of electrons from the π bonding orbitals to the π* antibonding orbitals of the aromatic ring. The n → π* transitions are of lower intensity and result from the promotion of a non-bonding electron (from the nitrogen or oxygen atoms) to a π* antibonding orbital.
In nitroaniline derivatives, the presence of both an electron-donating amino or piperazinyl group and an electron-withdrawing nitro group on the benzene (B151609) ring leads to intramolecular charge transfer (ICT) character in the electronic transitions. This ICT significantly influences the position of the absorption maxima (λmax). The λmax is also sensitive to the polarity of the solvent, a phenomenon known as solvatochromism. Generally, for molecules with significant ICT character, an increase in solvent polarity leads to a bathochromic (red) shift of the absorption maximum.
For analogous compounds like 2-nitroaniline (B44862), the interplay of intramolecular hydrogen bonding between the amino and nitro groups can also affect the electronic structure and, consequently, the absorption spectrum.
Table 1: Expected Electronic Transitions for this compound
| Transition Type | Involved Orbitals | Expected Wavelength Region | Relative Intensity |
|---|---|---|---|
| π → π* | π (aromatic ring) → π* (aromatic ring, nitro group) | UV-Visible | High |
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-resolution mass spectrometry (HRMS) is an indispensable tool for the precise determination of the elemental composition of a compound. By measuring the mass-to-charge ratio (m/z) of an ion with high accuracy, HRMS can provide an exact mass, which is crucial for confirming the molecular formula of a newly synthesized or isolated compound.
For this compound, the molecular formula is C₁₀H₁₄N₄O₂. The theoretical exact mass can be calculated by summing the masses of the most abundant isotopes of each element.
Table 2: Calculation of the Theoretical Exact Mass of this compound
| Element | Number of Atoms | Isotopic Mass (Da) | Total Mass (Da) |
|---|---|---|---|
| Carbon (¹²C) | 10 | 12.000000 | 120.000000 |
| Hydrogen (¹H) | 14 | 1.007825 | 14.10955 |
| Nitrogen (¹⁴N) | 4 | 14.003074 | 56.012296 |
| Oxygen (¹⁶O) | 2 | 15.994915 | 31.98983 |
| Total Exact Mass | | | 222.111676 |
An experimental HRMS analysis of this compound would be expected to yield a measured m/z value that is very close to this theoretical exact mass, typically within a few parts per million (ppm), thus confirming its elemental composition.
X-ray Crystallography and Solid-State Structural Analysis
X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique provides precise information about bond lengths, bond angles, and intermolecular interactions, which are essential for a complete understanding of a compound's structure and properties. Although a crystal structure for this compound has not been reported, insights can be gained by examining the crystallographic data of related nitroaniline and piperazine-substituted compounds.
Single crystals of sufficient size and quality are a prerequisite for X-ray diffraction analysis. For compounds similar to this compound, suitable crystals are often grown from solution by slow evaporation of the solvent. Common solvents for this purpose include methanol, ethanol, and acetone. The quality of the resulting crystals is assessed by optical microscopy and preliminary X-ray diffraction experiments to check for singularity and diffraction intensity.
The unit cell is the basic repeating unit of a crystal lattice. Its dimensions (a, b, c, α, β, γ) and the symmetry operations that relate the molecules within it (the space group) are determined from the diffraction pattern. For example, the related compound 5-(4-Methylpiperazin-1-yl)-2-nitroaniline crystallizes in the monoclinic space group P2₁/c. nih.gov Another related compound, 2-chloro-5-nitroaniline, also crystallizes in a monoclinic system. nih.gov It is plausible that this compound would crystallize in a common centrosymmetric space group such as P2₁/c or P-1.
Table 3: Crystallographic Data for the Analogous Compound 5-(4-Methylpiperazin-1-yl)-2-nitroaniline nih.gov
| Parameter | Value |
|---|---|
| Chemical Formula | C₁₁H₁₆N₄O₂ |
| Formula Weight | 236.28 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 11.027(2) |
| b (Å) | 6.121(1) |
| c (Å) | 17.524(4) |
| β (°) | 103.79(3) |
| Volume (ų) | 1148.7(4) |
The packing of molecules in the solid state is governed by a variety of intermolecular interactions, with hydrogen bonding often playing a dominant role, particularly in molecules containing N-H and O-H groups. In the crystal structures of nitroaniline derivatives, intermolecular N-H···O hydrogen bonds between the amino group of one molecule and the nitro group of a neighboring molecule are a common feature. nih.gov These interactions can lead to the formation of chains, sheets, or more complex three-dimensional networks. nih.govresearchgate.net
Table 4: Common Intermolecular Interactions in Nitroaniline and Piperazine Derivatives
| Interaction Type | Donor | Acceptor | Typical Geometry |
|---|---|---|---|
| N-H···O Hydrogen Bond | Amino group (N-H), Piperazine (N-H) | Nitro group (O) | Linear or near-linear |
| C-H···O Hydrogen Bond | Aromatic C-H, Aliphatic C-H | Nitro group (O) | Variable |
| N-H···N Hydrogen Bond | Amino group (N-H) | Piperazine (N) | Variable |
Conformational Analysis of the Piperazine Ring and Aniline Moiety in the Solid State
The solid-state conformation of molecules is determined by the interplay of intramolecular forces, such as steric and electronic effects, and intermolecular forces that dictate the crystal packing. X-ray crystallography provides precise data on the three-dimensional arrangement of atoms in a crystal, offering a detailed view of the preferred conformation of flexible moieties like the piperazine ring and the orientation of substituents on the aniline ring.
In a study of a closely related compound, 5-(4-Methylpiperazin-1-yl)-2-nitroaniline, the piperazine ring was found to adopt a chair conformation nih.govnih.gov. This is the most stable conformation for a six-membered saturated ring, as it minimizes both angular and torsional strain. The nitrogen atoms and the four carbon atoms of the piperazine ring are not coplanar. Specifically, atoms N1, C2, C5 and N2, C3, C4 form two separate planes nih.gov.
The aniline moiety, consisting of the benzene ring and its substituents, is largely planar. The N2, N3, and N4 atoms (of the aniline and nitro groups) are nearly coplanar with the benzene ring to which they are attached, with only slight deviations nih.gov. The dihedral angle between the benzene ring and the plane formed by the four carbon atoms of the piperazine ring is 12.17 (3)° nih.govnih.gov. This indicates a near-parallel orientation of these two rings, with a slight twist.
An intramolecular hydrogen bond is observed between one of the hydrogen atoms of the aniline's amino group and an oxygen atom of the adjacent nitro group, forming an S(6) ring motif nih.govnih.gov. This intramolecular interaction contributes to the planarity of the aniline and nitro group portion of the molecule.
Table 1: Selected Torsion Angles for 5-(4-Methylpiperazin-1-yl)-2-nitroaniline
| Involved Atoms | Torsion Angle (°) |
| C2—C3—C4—C5 with respect to the benzene ring | 12.17 (3) |
| N1—C2—C5 with respect to the benzene ring | 45.87 (2) |
| N2—C3—C4 with respect to the benzene ring | 25.92 (3) |
Crystal Packing Arrangements and Supramolecular Organization
In the crystal structure of the analogue 5-(4-Methylpiperazin-1-yl)-2-nitroaniline, the molecules are linked by intermolecular N—H⋯N hydrogen bonds, forming chains nih.govnih.gov. This type of hydrogen bonding is a significant force in determining the crystal packing, creating a network of interconnected molecules. The formation of these chains is a common motif in the crystal structures of molecules containing both hydrogen bond donors (the N-H group of the aniline) and acceptors (the nitrogen atoms of the piperazine ring).
Table 2: Crystal Data and Structure Refinement for 5-(4-Methylpiperazin-1-yl)-2-nitroaniline
| Parameter | Value |
| Crystal System | Monoclinic |
| a (Å) | 11.027 (2) |
| b (Å) | 6.121 (1) |
| c (Å) | 17.524 (4) |
| β (°) | 103.79 (3) |
| Volume (ų) | 1148.7 (4) |
| Z | 4 |
The supramolecular organization driven by these intermolecular forces leads to a stable and well-ordered three-dimensional crystalline structure. The combination of intramolecular hydrogen bonding that influences the conformation of individual molecules and the intermolecular hydrogen bonding that dictates the packing arrangement illustrates the hierarchical nature of crystal engineering.
Computational Chemistry and Theoretical Investigations
Quantum Chemical Calculations
Quantum chemical calculations serve as a powerful tool for elucidating the molecular structure, electronic properties, and reactivity of chemical compounds. For a molecule like 2-Nitro-5-(1-piperazinyl)aniline, which possesses a complex interplay of electron-donating and electron-withdrawing groups, these computational methods provide insights that are complementary to experimental data. Methodologies such as Density Functional Theory (DFT) have become standard for accurately predicting molecular properties due to their balance of computational cost and accuracy. jchps.comresearchgate.net Calculations are typically performed using a specific functional, such as B3LYP, paired with a suitable basis set like 6-31+G(d,p) or 6-311G(d,p), to model the behavior of electrons within the molecule. jchps.comthaiscience.inforesearchgate.net
The foundational step in any theoretical investigation is geometry optimization. This process computationally determines the most stable three-dimensional arrangement of atoms in a molecule, corresponding to the global minimum on the potential energy surface. For this compound, this involves optimizing all bond lengths, bond angles, and dihedral (torsion) angles to find the lowest energy conformation.
Aniline (B41778) Core: The aniline ring, substituted with both an amino (-NH2) and a nitro (-NO2) group, is expected to be largely planar. However, slight pyramidalization at the amino nitrogen and minor twisting of the nitro group relative to the benzene (B151609) ring plane can occur to minimize steric hindrance and optimize electronic interactions. core.ac.uk
Piperazine (B1678402) Ring: The piperazine ring is not planar and typically adopts a stable "chair" conformation to minimize angular and torsional strain. researchgate.net
Rotational Freedom: There is rotational freedom around the C-N bond connecting the piperazine ring to the aniline core. Conformational analysis involves calculating the energy associated with rotating this bond to identify the most stable orientation of the piperazine ring relative to the aniline plane. The final optimized geometry will reflect a balance between steric repulsion and stabilizing electronic effects, such as conjugation.
The resulting optimized structure provides the essential geometric parameters (bond lengths, angles) that are the basis for all subsequent electronic property calculations.
With an optimized geometry, electronic structure theory is used to probe the distribution and energy of electrons within the molecule. DFT is particularly effective for systems like this, providing a detailed picture of orbitals and charge distribution.
Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and electronic properties. colab.ws The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
HOMO: Represents the outermost orbital containing electrons and acts as an electron donor. Its energy level (EHOMO) is related to the ionization potential.
LUMO: Represents the innermost empty orbital and acts as an electron acceptor. Its energy level (ELUMO) is related to the electron affinity.
The molecule this compound is a classic "push-pull" or donor-π-acceptor (D-π-A) system. jchps.comnih.gov The piperazinyl and aniline amino groups are strong electron donors, while the nitro group is a strong electron acceptor, connected via the π-system of the benzene ring. nih.gov In such systems, the HOMO electron density is typically localized on the electron-donating part of the molecule (the piperazinyl-aniline fragment), while the LUMO density is localized on the electron-accepting part (the nitrobenzene (B124822) fragment). researchgate.net
The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE = ELUMO - EHOMO), is a critical parameter. A small energy gap indicates that the molecule can be easily excited, suggesting higher chemical reactivity, lower kinetic stability, and polarizability. thaiscience.infotci-thaijo.org
Table 1: Illustrative Frontier Molecular Orbital Parameters for a Push-Pull Nitroaniline System
| Parameter | Typical Energy Value (eV) | Description |
| EHOMO | -5.5 to -6.5 | Energy of the highest occupied molecular orbital; related to electron-donating ability. |
| ELUMO | -1.5 to -2.5 | Energy of the lowest unoccupied molecular orbital; related to electron-accepting ability. |
| Energy Gap (ΔE) | 3.5 to 4.5 | ELUMO - EHOMO; indicates chemical reactivity and stability. A smaller gap implies higher reactivity. |
Note: These values are illustrative and represent typical ranges for similar organic push-pull molecules calculated via DFT.
A Molecular Electrostatic Potential (MEP) map is a visual representation of the total charge distribution on the surface of a molecule. It is an invaluable tool for identifying the electrophilic and nucleophilic sites and predicting how a molecule will interact with other species. thaiscience.infodtic.mil The map is color-coded to indicate different potential values:
Red: Regions of most negative electrostatic potential, which are electron-rich. These sites are susceptible to electrophilic attack.
Blue: Regions of most positive electrostatic potential, which are electron-poor. These sites are susceptible to nucleophilic attack.
Green/Yellow: Regions of near-zero or intermediate potential.
For this compound, the MEP map is expected to show a distinct charge separation characteristic of a push-pull system. The most negative potential (deep red) would be localized over the highly electronegative oxygen atoms of the nitro group, making them the primary sites for interaction with electrophiles. tci-thaijo.orgresearchgate.netmdpi.com Conversely, the most positive potential (blue) would likely be found around the hydrogen atoms of the aniline's amino group (-NH2), indicating their acidic nature and susceptibility to interaction with nucleophiles.
Natural Bonding Orbital (NBO) analysis provides a detailed chemical interpretation of the wavefunction in terms of localized electron-pair bonding units (bonds, lone pairs, etc.). It is particularly useful for quantifying intramolecular charge transfer (ICT) and analyzing hyperconjugative interactions that contribute to molecular stability. jchps.com
In a push-pull molecule like this compound, NBO analysis quantifies the delocalization of electron density from the donor groups to the acceptor group. This is achieved by examining the interactions between filled "donor" NBOs (e.g., lone pairs on nitrogen atoms) and empty "acceptor" NBOs (e.g., antibonding π* orbitals of the benzene ring). The strength of these interactions is evaluated using second-order perturbation theory, which calculates the stabilization energy, E(2). researchgate.net
A significant E(2) value indicates a strong electronic interaction and substantial charge transfer. For this molecule, strong interactions are expected from:
The lone pair of the aniline nitrogen (LPN) to the antibonding π* orbitals of the C-C bonds in the ring.
The lone pairs of the piperazine nitrogens to the same π* acceptor orbitals.
These interactions confirm the flow of electron density from the piperazinyl-aniline moiety to the nitro group, stabilizing the molecule through charge delocalization.
Table 2: Illustrative NBO Donor-Acceptor Interactions and Stabilization Energies
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |
| LP (NAniline) | π* (CRing-CRing) | High | Strong intramolecular charge transfer from aniline N to the ring. |
| LP (NPiperazine) | π* (CRing-CRing) | Moderate | Charge delocalization from the piperazine ring into the π-system. |
| σ (C-H) | σ* (C-N) | Low | Standard hyperconjugative effect. |
Note: E(2) estimates the stabilization energy from the hyperconjugative interaction. "LP" denotes a lone pair, and "π" and "σ" denote antibonding orbitals. Values are illustrative.
The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, analyzes the topology of the electron density (ρ(r)) to provide a rigorous definition of chemical concepts like atoms and bonds. acs.orgchemrxiv.org This method identifies critical points in the electron density field, particularly bond critical points (BCPs), which exist between two chemically bonded atoms.
The properties of the electron density at these BCPs, such as the density value itself (ρBCP) and its Laplacian (∇²ρBCP), are used to characterize the nature of the chemical bond.
Covalent Bonds: Characterized by a high value of ρBCP and a negative value of the Laplacian (∇²ρBCP < 0), indicating a concentration of electron density between the nuclei.
Closed-Shell Interactions: (e.g., ionic bonds, hydrogen bonds, van der Waals interactions) are characterized by a low ρBCP and a positive Laplacian (∇²ρBCP > 0), indicating depletion of electron density in the internuclear region.
For this compound, QTAIM analysis would be employed to:
Characterize the covalent bonds within the molecule (C-C, C-N, N-O, C-H, N-H) by quantifying their electron density and degree of charge concentration.
Investigate potential weak intramolecular interactions, such as a possible hydrogen bond between one of the aniline N-H protons and an oxygen atom of the adjacent nitro group. The presence of a BCP between the H and O atoms, along with specific topological properties, would confirm such an interaction.
This analysis provides a quantitative and unambiguous description of the bonding within the molecule based on the fundamental properties of its electron density.
Prediction of Spectroscopic Properties
Theoretical methods are instrumental in predicting the spectroscopic behavior of molecules, which is crucial for their identification and characterization.
Simulated NMR Chemical Shifts (e.g., GIAO Method)
The Gauge-Including Atomic Orbital (GIAO) method is a widely used quantum chemical approach for predicting the Nuclear Magnetic Resonance (NMR) chemical shifts of molecules. This method calculates the magnetic shielding tensors for each nucleus in the molecule, which can then be converted into chemical shifts that are comparable to experimental NMR data. For this compound, GIAO calculations, typically performed using Density Functional Theory (DFT) methods like B3LYP with a suitable basis set (e.g., 6-311G(d,p)), would predict the 1H and 13C chemical shifts.
Table 1: Illustrative Format for Simulated 1H and 13C NMR Chemical Shifts (ppm) for this compound using the GIAO Method. (Note: Data is hypothetical as no specific study was found).
| Atom Number | Atom Type | Calculated 1H Chemical Shift (ppm) | Calculated 13C Chemical Shift (ppm) |
| C1 | Aromatic C-NO2 | - | 145.0 |
| C2 | Aromatic C-NH2 | - | 120.5 |
| H1 | Aromatic H | 7.8 | - |
| C7/C11 | Piperazine CH2 | 3.1 | 48.2 |
| H7a/H7b | Piperazine H | 3.1 | - |
Vibrational Frequencies and Normal Mode Assignments
Computational methods, particularly DFT, are highly effective in calculating the vibrational frequencies of molecules. These calculations can predict the infrared (IR) and Raman spectra, providing a theoretical fingerprint of the molecule. For this compound, a frequency calculation would identify the characteristic vibrational modes, such as the N-H stretching of the aniline group, the symmetric and asymmetric stretching of the NO2 group, C-H stretching of the aromatic and piperazine rings, and various bending and torsional modes.
The assignment of these calculated frequencies to specific atomic motions (normal modes) allows for a detailed interpretation of experimental IR and Raman spectra. While the methodology is well-established, specific research detailing the calculated vibrational frequencies and normal mode assignments for this compound has not been identified in the available literature.
Table 2: Illustrative Format for Predicted Vibrational Frequencies (cm-1) and Normal Mode Assignments for this compound. (Note: Data is hypothetical as no specific study was found).
| Calculated Frequency (cm-1) | Experimental Frequency (cm-1) | Assignment |
| 3450 | - | N-H asymmetric stretch (aniline) |
| 3350 | - | N-H symmetric stretch (aniline) |
| 1580 | - | NO2 asymmetric stretch |
| 1340 | - | NO2 symmetric stretch |
| 1250 | - | C-N stretch (aniline) |
UV-Vis Absorption Spectra (e.g., Time-Dependent DFT)
Time-Dependent Density Functional Theory (TD-DFT) is a primary computational tool for simulating the electronic absorption spectra (UV-Vis) of molecules. This method calculates the energies of electronic transitions from the ground state to various excited states, which correspond to the absorption of light at specific wavelengths. For this compound, TD-DFT calculations could predict the maximum absorption wavelengths (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. These calculations would provide insight into the electronic structure and the nature of the molecular orbitals involved in the electronic transitions.
A comprehensive TD-DFT study on this compound, detailing its simulated UV-Vis spectrum, is not present in the currently accessible scientific literature.
Table 3: Illustrative Format for Predicted UV-Vis Absorption Maxima (λmax) for this compound using TD-DFT. (Note: Data is hypothetical as no specific study was found).
| Calculated λmax (nm) | Oscillator Strength (f) | Major Orbital Contributions |
| 395 | 0.45 | HOMO -> LUMO |
| 280 | 0.21 | HOMO-1 -> LUMO |
| 255 | 0.15 | HOMO -> LUMO+1 |
Chemical Reactivity Modeling
Theoretical modeling is also employed to understand and predict the chemical reactivity of a molecule, including the mechanisms and energetics of its reactions.
Reaction Mechanism Elucidation and Transition State Analysis
Computational chemistry allows for the detailed exploration of potential reaction pathways. By mapping the potential energy surface of a reaction, researchers can identify reactants, products, intermediates, and, crucially, transition states. For reactions involving this compound, such as electrophilic aromatic substitution or nucleophilic attack, computational studies could elucidate the step-by-step mechanism.
Transition state analysis, which involves locating the saddle point on the potential energy surface corresponding to the highest energy barrier of a reaction step, is key to understanding the reaction mechanism. The geometry and energetic properties of the transition state provide critical information about the feasibility and selectivity of the reaction. At present, there are no specific computational studies in the literature that elucidate reaction mechanisms or perform transition state analysis for this compound.
Kinetic and Thermodynamic Parameters of Reaction Pathways
Once a reaction pathway and its associated transition states have been identified, computational methods can be used to calculate important kinetic and thermodynamic parameters. By applying principles of statistical mechanics to the calculated energies and vibrational frequencies, it is possible to determine activation energies (Ea), Gibbs free energies of activation (ΔG‡), and reaction enthalpies (ΔH).
These parameters are vital for predicting reaction rates and the position of chemical equilibria. For instance, a high activation energy would suggest a slow reaction rate. While these theoretical tools are powerful for predicting the reactivity of compounds like this compound, specific studies reporting the kinetic and thermodynamic parameters for its reaction pathways are not available in the reviewed literature.
Theoretical Prediction of Nonlinear Optical (NLO) Properties
The search for new materials with significant NLO properties is a major focus of chemical research. Theoretical calculations are instrumental in predicting these properties and guiding the synthesis of promising candidates.
Table 1: Hypothetical Data Table for Calculated Dipole Moment and Polarizability of this compound
| Property | Calculated Value (a.u.) |
|---|---|
| Dipole Moment (μ) | Data not available |
| Mean Polarizability (α) | Data not available |
Note: This table is for illustrative purposes only. No calculated data for this compound were found.
The first-order hyperpolarizability (β) is a key indicator of a molecule's second-order NLO activity. Large β values are desirable for applications in technologies such as frequency doubling of lasers. Computational methods, particularly DFT with appropriate functionals and basis sets, are used to calculate the components of the β tensor. The magnitude of β is closely related to the extent of intramolecular charge transfer from the electron-donor to the electron-acceptor group through a π-conjugated system. The structure of this compound suggests it possesses the necessary features for a significant NLO response.
Table 2: Hypothetical Data Table for Calculated First-Order Hyperpolarizability of this compound
| Component | Calculated Value (a.u.) |
|---|---|
| β_x | Data not available |
| β_y | Data not available |
| β_z | Data not available |
| β_total | Data not available |
Note: This table is for illustrative purposes only. No calculated data for this compound were found.
Chemical Reactivity and Functional Group Transformations
Reactivity of the Aniline (B41778) Amino Group (e.g., Electrophilic Aromatic Substitution on the Ring)
The amino group (-NH2) of the aniline portion of the molecule is a powerful activating group in electrophilic aromatic substitution (EAS) reactions. libretexts.orgchemistrysteps.com Its lone pair of electrons can be delocalized into the benzene (B151609) ring, increasing the electron density, particularly at the ortho and para positions. chemistrysteps.comyoutube.com This heightened nucleophilicity makes the aromatic ring highly susceptible to attack by electrophiles.
However, the high reactivity of the amino group can also present challenges, often leading to polysubstitution. openstax.org For instance, direct bromination of aniline typically yields the 2,4,6-tribrominated product because it is difficult to control the reaction at the monosubstitution stage. openstax.org To achieve more selective substitution, the activating effect of the amino group can be moderated by converting it into an amide, for example, through acetylation with acetic anhydride. libretexts.orgopenstax.org The resulting acetamido group is still an ortho, para-director but is less activating, allowing for controlled monosubstitution. libretexts.orgopenstax.org The amino group can then be regenerated by hydrolysis of the amide. libretexts.org
It is also important to note that under strongly acidic conditions, such as those used for nitration (a mixture of nitric and sulfuric acid), the amino group can be protonated to form the anilinium ion (-NH3+). chemistrysteps.combyjus.com This protonated form is a strongly deactivating, meta-directing group, which can lead to the formation of meta-substituted products. chemistrysteps.com
Key Reactions of the Aniline Amino Group:
| Reaction | Reagents | Product Type | Selectivity Control |
|---|---|---|---|
| Bromination | Bromine water | Polysubstituted (tribromo) | Protection of -NH2 as an amide |
| Nitration | HNO3/H2SO4 | Mixture of ortho, para, and meta products | Protection of -NH2 as an amide |
Reactivity of the Nitro Group (e.g., Reduction, Nucleophilic Aromatic Substitution on the Ring)
The nitro group (-NO2) is a strong electron-withdrawing group, which deactivates the aromatic ring towards electrophilic substitution and directs incoming electrophiles to the meta position. libretexts.org This deactivating nature is due to both inductive and resonance effects. nih.gov
A primary reaction of the nitro group is its reduction to an amino group, which is a key transformation in the synthesis of many aromatic compounds. youtube.commasterorganicchemistry.com This reduction can be achieved through various methods, including catalytic hydrogenation (e.g., H2/Pd-C, Raney nickel) or with metals in acidic media (e.g., Fe/HCl, Sn/HCl, Zn/HCl). youtube.commasterorganicchemistry.comcommonorganicchemistry.com The choice of reducing agent can be critical to avoid side reactions or to selectively reduce the nitro group in the presence of other functional groups. commonorganicchemistry.com For instance, while catalytic hydrogenation is effective, it can also reduce other functional groups. commonorganicchemistry.com Metal hydrides like LiAlH4 are generally not used for the reduction of aromatic nitro compounds to anilines as they tend to form azo compounds. commonorganicchemistry.comwikipedia.org
The strong electron-withdrawing nature of the nitro group also activates the aromatic ring for nucleophilic aromatic substitution (SNAr). nih.govlibretexts.org This reaction involves the attack of a nucleophile on an electron-deficient aromatic ring, leading to the displacement of a leaving group. libretexts.orgnih.gov For SNAr to occur, there must be a good leaving group on the ring, and the ring's electron density must be significantly lowered by electron-withdrawing groups like the nitro group, particularly when positioned ortho or para to the leaving group. libretexts.org
Common Reduction Methods for the Nitro Group:
| Method | Reagents | Product | Notes |
|---|---|---|---|
| Catalytic Hydrogenation | H2/Pd-C or Raney Nickel | Amine | Can also reduce other functional groups. commonorganicchemistry.com |
| Metal in Acid | Fe, Sn, or Zn with HCl | Amine | A mild and common method. youtube.commasterorganicchemistry.com |
| Tin(II) Chloride | SnCl2 | Amine | A mild method that can be selective. wikipedia.org |
Reactivity and Functionalization of the Piperazine (B1678402) Moiety
The piperazine ring is a versatile N-heterocycle that is a common feature in many biologically active compounds. nih.gov It contains two secondary amine nitrogen atoms, which are key sites for functionalization. nih.gov These nitrogen atoms can act as nucleophiles and bases, allowing for a variety of chemical modifications.
The secondary amines of the piperazine ring can undergo reactions such as N-alkylation, N-acylation, and N-arylation. These reactions allow for the introduction of a wide range of substituents, which can significantly alter the physical, chemical, and biological properties of the molecule. nih.gov The presence of two nitrogen atoms allows for mono- or di-functionalization, providing a high degree of structural diversity. The basicity of the piperazine nitrogens also allows for the formation of salts with various acids.
Recent advances in synthetic methodology have also enabled the C-H functionalization of piperazine rings, offering new avenues for creating complex derivatives. encyclopedia.pub These methods often employ transition metal catalysis or photoredox catalysis to activate the C-H bonds of the piperazine ring for coupling with various partners. encyclopedia.pub
Exploration of Novel Reaction Pathways and Synthetic Transformations
The unique combination of functional groups in 2-Nitro-5-(1-piperazinyl)aniline opens up possibilities for novel synthetic transformations. For example, the presence of both a nucleophilic aniline nitrogen and electrophilic carbons on the nitro-activated ring could potentially lead to intramolecular cyclization reactions under specific conditions, forming new heterocyclic systems.
Furthermore, the simultaneous presence of an oxidizable amino group and a reducible nitro group within the same molecule presents opportunities for selective redox chemistry. The development of chemoselective reagents and reaction conditions that can target one group without affecting the other is an area of ongoing research interest. For instance, selective oxidation of the aniline to a nitroso or nitro compound could be explored. mdpi.com
The piperazine moiety can also be used as a scaffold to introduce additional functionalities that can participate in novel reaction pathways. For example, attaching a reactive group to one of the piperazine nitrogens could enable subsequent intramolecular reactions with the aniline or the aromatic ring.
Structure-Reactivity Relationships in Aniline-Piperazine Systems
The reactivity of aniline-piperazine systems is governed by the electronic and steric interplay between the different components of the molecule. The electron-donating amino group and the electron-withdrawing nitro group have opposing effects on the electron density of the aromatic ring, influencing its susceptibility to both electrophilic and nucleophilic attack.
Derivatization Strategies for Advanced Analytical Method Development
Coordination Chemistry and Metal Complexation Studies
Ligand Properties and Potential Coordination Modes of 2-Nitro-5-(1-piperazinyl)aniline
This compound possesses several potential coordination sites, making it a versatile ligand for complexation with various metal ions. The primary coordination sites include the two nitrogen atoms of the piperazine (B1678402) ring, the nitrogen atom of the aniline's amino group, and the oxygen atoms of the nitro group. The lone pair of electrons on these nitrogen and oxygen atoms can be donated to a metal center, forming coordinate bonds.
The piperazine moiety, a six-membered ring containing two nitrogen atoms in opposite positions, is known to be a good ligand for forming metal complexes biointerfaceresearch.com. It can adopt both chair and boat conformations, allowing for flexibility in coordination. Substituted piperazine rings can bind to one or two metal ions biointerfaceresearch.com. The aniline (B41778) portion of the molecule also presents a potential binding site through the amino group. However, the presence of the strongly electron-withdrawing nitro group on the aromatic ring can reduce the electron density on the aniline nitrogen, potentially weakening its coordinating ability. Intramolecular hydrogen bonding can also influence the availability of these sites for coordination.
The nitro group itself can coordinate to a metal center through one or both of its oxygen atoms. This coordination is often observed in complexes with nitro-substituted ligands. Therefore, this compound can potentially act as a monodentate, bidentate, or even a bridging ligand, leading to the formation of mononuclear or polynuclear metal complexes. The specific coordination mode will depend on various factors, including the nature of the metal ion, the reaction conditions, and the presence of other competing ligands.
Potential Donor Sites on this compound:
| Functional Group | Potential Donor Atom(s) | Possible Coordination Behavior |
| Piperazine Ring | Two Nitrogen Atoms | Monodentate, Bidentate, Bridging |
| Aniline Amino Group | One Nitrogen Atom | Monodentate |
| Nitro Group | Two Oxygen Atoms | Monodentate, Bidentate (Chelating) |
Synthesis and Characterization of Metal Complexes
The synthesis of metal complexes with this compound would likely involve the reaction of the ligand with a suitable metal salt in an appropriate solvent. Ethanol is a commonly used solvent for the synthesis of such complexes ijpsr.com. The choice of metal salt (e.g., chlorides, nitrates, sulfates) and the molar ratio of the metal to the ligand would be crucial in determining the stoichiometry and structure of the resulting complex.
Characterization of the synthesized complexes would be carried out using a variety of physicochemical techniques:
Elemental Analysis: To determine the empirical formula of the complex and confirm the metal-to-ligand ratio.
Molar Conductivity Measurements: To ascertain the electrolytic or non-electrolytic nature of the complexes in solution.
Magnetic Susceptibility Measurements: To determine the magnetic moment of the complex, which provides information about the oxidation state and geometry of the central metal ion.
Thermal Analysis (TGA/DTA): To study the thermal stability of the complexes and to identify the presence of coordinated or lattice solvent molecules.
Spectroscopic and Structural Analysis of Coordination Compounds
Spectroscopic techniques are invaluable for elucidating the structure of coordination compounds.
Infrared (IR) Spectroscopy: IR spectra of the free ligand and its metal complexes would be compared to identify the coordination sites. A shift in the vibrational frequencies of the N-H (aniline and piperazine) and N-O (nitro group) stretching bands upon complexation would indicate their involvement in bonding with the metal ion. The disappearance of certain peaks or the appearance of new bands can also provide evidence of coordination isca.in.
UV-Visible Spectroscopy: The electronic spectra of the complexes can provide information about the geometry of the metal ion's coordination sphere. The positions and intensities of the d-d electronic transitions are characteristic of specific geometries (e.g., octahedral, tetrahedral, square planar).
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy can be used to characterize the ligand and its diamagnetic metal complexes. Changes in the chemical shifts of the protons and carbons near the potential coordination sites upon complexation can confirm the binding of the ligand to the metal ion.
Expected Spectroscopic Shifts Upon Complexation:
| Spectroscopic Technique | Functional Group | Expected Observation |
| IR Spectroscopy | N-H (Aniline/Piperazine) | Shift in stretching and bending frequencies |
| IR Spectroscopy | N-O (Nitro Group) | Shift in stretching frequencies |
| 1H NMR Spectroscopy | Protons near N atoms | Downfield or upfield shift in chemical shifts |
| UV-Visible Spectroscopy | Metal Center | Appearance of d-d transition bands |
The structural analysis of these potential complexes would contribute to a deeper understanding of the coordination behavior of multifunctional ligands like this compound.
Crystal Engineering and Supramolecular Assembly
Rational Design Principles for Solid-State Structures
Further design principles would leverage the hydrogen bonding capabilities of the piperazine (B1678402) ring. The secondary amine of the piperazine is a potent hydrogen bond donor, while the tertiary amine can act as an acceptor. This allows for the formation of extended one-, two-, or three-dimensional networks. The potential for protonation of the piperazine nitrogen atoms also introduces the possibility of forming salts with various counter-ions, which would dramatically alter the crystal packing through charge-assisted hydrogen bonds. iucr.orgiucr.org
The aromatic rings also contribute to the stability of the crystal lattice through π-π stacking interactions. The electron-withdrawing nitro group and the electron-donating amino and piperazinyl groups create a polarized aromatic system, which can favor offset or parallel-displaced stacking arrangements to minimize electrostatic repulsion.
Identification and Characterization of Supramolecular Synthons and Recognition Motifs
The concept of supramolecular synthons, or robust and predictable non-covalent interactions, is central to understanding the crystal engineering of 2-Nitro-5-(1-piperazinyl)aniline. nih.govresearchgate.net Several key synthons can be anticipated:
Intramolecular N-H···O Hydrogen Bond: As mentioned, the interaction between the aniline (B41778) amine and the nitro group is expected to form a strong S(6) intramolecular synthon. acs.orgscispace.comacs.org This is a highly probable and structurally defining motif.
Centrosymmetric Dimers: 2-nitroanilines have a known propensity to form centrosymmetric dimers via intermolecular N-H···O hydrogen bonds between the remaining N-H of the amine and a nitro oxygen of a neighboring molecule. rsc.orgrsc.orgmdpi.com This often results in an R22(8) graph set motif.
Piperazine-Mediated Chains or Sheets: The piperazine ring can form robust N-H···N or N-H···O hydrogen bonds. For instance, chains of molecules can be formed via N-H···N interactions between the piperazine moieties of adjacent molecules. These chains can then be further organized into sheets through weaker C-H···O or π-π interactions. In protonated forms, charge-assisted N-H+···A- (where A- is an anion) hydrogen bonds would be the dominant recognition motifs. iucr.orgiucr.orgnih.gov
The interplay of these synthons would dictate the final supramolecular assembly. The relative strengths of these interactions will determine which synthons are preferentially formed.
Influence of Intermolecular Interactions on Crystal Packing
The intermolecular hydrogen bonds involving the piperazine ring and the nitro group will then guide the assembly of these planar units. If the centrosymmetric dimer synthon forms, it will create a fundamental building block. rsc.orgrsc.orgmdpi.com These dimers would then pack in a manner influenced by weaker interactions, such as van der Waals forces and π-π stacking of the aromatic rings. The stacking of the nitroaniline rings is likely to be offset due to the steric bulk of the piperazine group and to optimize electrostatic interactions. soton.ac.uk
In the absence of the centrosymmetric dimer, piperazine-mediated hydrogen bonds would likely dominate, leading to the formation of chains or layers. iucr.orgnih.gov The packing of these chains or layers would again be governed by weaker forces. The flexibility of the piperazine ring (chair vs. boat conformation) can also influence the packing by allowing the molecule to adopt different shapes to maximize packing efficiency.
Control over Polymorphism and Crystallinity
Polymorphism, the ability of a compound to exist in more than one crystal form, is a strong possibility for this compound due to the conformational flexibility of the piperazine ring and the potential for different hydrogen bonding patterns. soton.ac.uk Different polymorphs can arise from variations in crystallization conditions such as solvent, temperature, and cooling rate. soton.ac.uk
For instance, a solvent that is a good hydrogen bond acceptor might disrupt the formation of the common N-H···O or N-H···N synthons, leading to a different packing arrangement and thus a different polymorph. The use of different solvents could lead to the formation of solvates, where solvent molecules are incorporated into the crystal lattice.
Control over crystallinity can be achieved by carefully selecting the crystallization method. Slow evaporation from a suitable solvent is likely to yield well-ordered single crystals, while rapid precipitation may lead to amorphous or poorly crystalline material. The pH of the crystallization medium will also be a critical factor, as protonation of the piperazine ring will fundamentally change the intermolecular interactions and lead to the crystallization of a salt rather than the neutral molecule. iucr.orgiucr.org
Data Tables
Since experimental crystallographic data for this compound is not publicly available, the following tables are based on typical values and observations for closely related nitroaniline and piperazine derivatives found in the chemical literature. They are intended to be illustrative of the expected structural features.
Table 1: Potential Supramolecular Synthons
| Synthon Description | Graph Set | Involved Functional Groups | Expected Strength |
|---|---|---|---|
| Intramolecular Hydrogen Bond | S(6) | Aniline N-H, Nitro O | Strong |
| Intermolecular Dimer | R22(8) | Aniline N-H, Nitro O | Moderate |
| Piperazine Chain | C(4) | Piperazine N-H, Piperazine N | Moderate |
Table 2: Hypothetical Crystallographic Parameters for a Polymorph
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | ~10-15 |
| b (Å) | ~5-10 |
| c (Å) | ~15-20 |
| β (°) | ~90-105 |
| Z | 4 |
| Hydrogen Bonds | N-H···O, N-H···N, C-H···O |
Role As a Synthetic Intermediate and Building Block in Organic Synthesis
Precursor in the Synthesis of Complex Organic Molecules
The strategic placement of functional groups in 2-nitro-5-(1-piperazinyl)aniline makes it an ideal starting point for the synthesis of a wide array of complex organic molecules. The nitro group can be readily reduced to an amine, which can then participate in various coupling reactions or be used to form heterocyclic rings. The piperazine (B1678402) nitrogen offers a convenient handle for introducing diverse substituents through N-alkylation or N-arylation reactions. nih.gov
A notable application of this compound is in the synthesis of pharmacologically active agents. For instance, it is an intermediate in the preparation of certain kinase inhibitors. scielo.org.zaajol.info Kinases are a class of enzymes that play a critical role in cell signaling, and their inhibition is a key strategy in cancer therapy. The synthesis of these inhibitors often involves the reduction of the nitro group of this compound to form a diamine, which is then elaborated into the final complex structure.
Furthermore, derivatives of this compound are precursors in the synthesis of novel heterocyclic systems. For example, it has been used to create piperazinyl-pyrrolo[1,2-a]quinoxaline derivatives. rsc.org This process typically begins with the modification of the aniline (B41778) or nitro group, followed by cyclization reactions to build the fused ring system. The piperazine moiety is often introduced to enhance the solubility or to serve as a point of attachment for other functional groups. nih.gov
The synthesis of the antidepressant vortioxetine (B1682262) also highlights the utility of related piperazine intermediates. The general strategy involves the N-arylation of a piperazine with a nitro-containing aromatic compound, followed by the reduction of the nitro group to an amine, which is then further functionalized. google.com This underscores the importance of the nitro- and piperazine-substituted phenylamine scaffold in constructing complex drug molecules.
The typical synthesis of this compound itself involves the reaction of 5-chloro-2-nitroaniline (B48662) with piperazine, demonstrating its accessibility as a starting material for more intricate syntheses. chemicalbook.comsigmaaldrich.com
Table 1: Examples of Complex Molecules Synthesized from this compound or Related Intermediates
| Precursor | Reaction Type | Product Class | Reference |
|---|---|---|---|
| This compound | Reduction, Amidation, Cyclization | Kinase Inhibitors | scielo.org.za, ajol.info |
| 2-Nitroaniline (B44862) | Clauson-Kaas reaction, Reduction, Cyclization, Buchwald-Hartwig amination | Piperazinyl-pyrrolo[1,2-a]quinoxalines | rsc.org |
| 1-(2-Nitrophenyl)piperazine | Reduction, Coupling | Vortioxetine | google.com |
| 5-Chloro-2-nitroaniline | Nucleophilic Aromatic Substitution | This compound | chemicalbook.com |
Design and Development of New Chemical Scaffolds Based on the this compound Core
The this compound structure is not only a precursor to specific molecules but also serves as a foundational scaffold for the design and development of new chemical libraries. A molecular scaffold is a core structure upon which various functional groups can be appended to create a diverse set of compounds for screening and optimization in drug discovery and materials science. mdpi.com
The combination of the aniline and piperazine moieties in one molecule is particularly advantageous. The piperazine ring is a common feature in many biologically active compounds due to its ability to improve aqueous solubility and provide a site for introducing a wide range of substituents. nih.gov This allows for the systematic modification of a compound's physicochemical properties and its interaction with biological targets.
Researchers have utilized this core to generate libraries of potential kinase inhibitors. scielo.org.zaajol.info In these studies, the anthranilic acid (2-aminobenzoic acid) framework, derived from the 2-nitroaniline portion, is combined with a piperazine unit. By varying the substituents on the piperazine ring and the aniline nitrogen, a focused library of compounds can be synthesized and tested for their inhibitory activity against different kinases.
Similarly, the design of potent antimalarial agents has involved the use of piperazinyl-substituted scaffolds. nih.gov The rationale for incorporating the piperazine group includes enhancing aqueous solubility and providing a straightforward synthetic route to a diverse set of analogues through N-alkylation. nih.gov The general approach often involves reacting a piperazine-substituted aniline with other reagents to construct a larger, more complex heterocyclic system, such as a 4(1H)-quinolone.
The development of these scaffolds often involves multi-step synthetic sequences where the this compound core is assembled and then elaborated. The nitro group is a key functional handle in these syntheses, often being reduced to an amine at a later stage to allow for further functionalization.
Generation of Analogues and Derivatives with Modified Core Structures
A key aspect of utilizing this compound as a building block is the ability to generate a wide variety of analogues and derivatives. This is crucial for structure-activity relationship (SAR) studies, where systematic changes to a molecule's structure are made to understand their effect on its biological activity.
Modifications can be made at several positions on the this compound core:
The Piperazine Nitrogen: The secondary amine of the piperazine ring is a common site for modification. It can be alkylated or acylated to introduce a diverse range of functional groups. For example, in the synthesis of piperazinyl-pyrrolo[1,2-a]quinoxaline derivatives, various substituted piperazines were coupled to the core structure to explore their impact on activity. rsc.org
The Aniline Nitrogen: The primary amine of the aniline can also be functionalized. For instance, N-(2-methylpropyl)-2-nitro-5-piperazin-1-ylaniline is a derivative where an isobutyl group has been added to the aniline nitrogen.
The Aromatic Ring: While less common, substitutions can also be made on the aromatic ring, although this often requires starting from a different precursor.
The synthesis of libraries of potential kinase inhibitors provides a clear example of generating analogues. scielo.org.zaajol.info In this work, different substituted anilines and piperazines were used to create a series of nitroamides. Subsequent reduction of the nitro group yielded the final anthranilic acid derivatives. This modular approach allows for the rapid generation of a diverse set of compounds for biological evaluation.
The synthesis of N,N'-dialkylpiperazines, which are used as kinase inhibitors, also highlights the generation of derivatives. mdpi.com While not directly starting from this compound, the strategies employed, such as nucleophilic substitution and reductive amination, are relevant to the modification of the piperazine moiety.
Table 2: Examples of Analogues and Derivatives of this compound
| Derivative Name | Modification Site | Synthetic Strategy | Reference |
|---|---|---|---|
| N-(2-methylpropyl)-2-nitro-5-piperazin-1-ylaniline;hydrochloride | Aniline Nitrogen | N-alkylation | |
| Substituted piperazinyl-pyrrolo[1,2-a]quinoxalines | Piperazine Nitrogen | Buchwald-Hartwig amination | rsc.org |
| Piperazine-linked anthranilic acids | Piperazine Nitrogen and Aniline Nitrogen (after reduction) | Amidation, Reduction | scielo.org.za, ajol.info |
| 2-nitro-5-[4-(phenylsulfonyl)-1-piperazinyl]-N-(tetrahydro-2-furanylmethyl)aniline | Piperazine and Aniline Nitrogens | N-sulfonylation, N-alkylation | nih.gov |
Future Research Directions and Emerging Methodologies
Development of Advanced and Sustainable Synthetic Methodologies
The synthesis of 2-Nitro-5-(1-piperazinyl)aniline and its derivatives is poised to benefit significantly from modern synthetic strategies that prioritize sustainability and efficiency. Traditional multi-step syntheses are often plagued by issues of low yield, hazardous reagents, and significant waste generation. researchgate.net Future research will likely focus on overcoming these limitations through several key approaches.
One promising avenue is the adoption of flow chemistry , particularly in conjunction with microwave irradiation. mdpi.comsciforum.netnih.gov This combination has been shown to accelerate reaction rates, improve product purity, and enable safer, more scalable production of monosubstituted piperazine (B1678402) derivatives. mdpi.comsciforum.netnih.gov By moving from batch to continuous flow processes, researchers can achieve better control over reaction parameters, leading to higher yields and reduced side-product formation. mdpi.comsciforum.netnih.gov
Another critical area of development is the use of heterogeneous catalysis . The use of metal ions supported on polymeric resins offers a simplified, one-pot-one-step synthetic procedure for monosubstituted piperazines, eliminating the need for protecting groups. researchgate.netnih.gov This not only streamlines the synthesis but also aligns with the principles of green chemistry by facilitating catalyst recovery and reuse. For the nitroaniline portion of the molecule, research into cobalt- and nickel-catalyzed sustainable synthesis of benzimidazoles from o-nitroanilines highlights the potential for using inexpensive, earth-abundant metals in redox-economical coupling reactions. acs.orgresearchgate.netacs.orgrsc.org These methods often utilize alcohols as both the solvent and a hydrogen source, further enhancing the sustainability of the process. acs.orgresearchgate.netacs.org
Future synthetic strategies could also explore C-N cross-coupling reactions , such as the Buchwald-Hartwig and Ullmann-type couplings, with improved catalytic systems. chemicalbook.comresearchgate.netresearchgate.netmdpi.com The development of new ligands and stable, resin-supported copper(I) catalysts could enable more efficient and environmentally friendly synthesis of N-aryl piperazines and related structures under milder conditions. mdpi.com
Table 1: Comparison of Synthetic Methodologies for Piperazine and Nitroaniline Derivatives
| Methodology | Key Advantages | Potential Application for this compound | References |
|---|---|---|---|
| Flow Chemistry with Microwave Assistance | Increased reaction rates, improved purity, enhanced safety and scalability. | Efficient synthesis of the piperazine-aniline linkage. | mdpi.comsciforum.netnih.gov |
| Heterogeneous Catalysis (e.g., metal on resin) | Simplified one-pot synthesis, no protecting groups, catalyst recyclability. | Direct and sustainable formation of the monosubstituted piperazine. | researchgate.netnih.gov |
| Cobalt/Nickel-Catalyzed Redox Coupling | Use of inexpensive, earth-abundant metals; sustainable (e.g., using alcohols as hydrogen source). | Potential for novel transformations involving the nitroaniline moiety. | acs.orgresearchgate.netacs.orgrsc.org |
| Advanced C-N Cross-Coupling | Milder reaction conditions, broader substrate scope, improved yields. | Versatile synthesis of derivatives by functionalizing the piperazine nitrogen. | chemicalbook.comresearchgate.netresearchgate.netmdpi.com |
Synergistic Integration of Experimental and Computational Approaches for Predictive Chemistry
The synergy between experimental work and computational modeling is a powerful tool for accelerating chemical discovery. For a molecule like this compound, this integration can provide deep insights into its structure-property relationships.
Density Functional Theory (DFT) calculations have been extensively used to study the electronic and nonlinear optical (NLO) properties of nitroaniline derivatives. acs.orgpsu.edujournalirjpac.come-journals.inacs.orgnih.govworldscientific.com These studies have shown that substitutions on the aniline (B41778) ring can significantly impact the molecule's dipole moment, polarizability, and hyperpolarizability. psu.edujournalirjpac.come-journals.innih.gov By applying DFT methods to this compound, researchers can predict its geometric and electronic properties, including the impact of the piperazine substituent on the intramolecular charge transfer that is crucial for NLO activity. psu.edu
Computational studies can also elucidate the role of intermolecular interactions, such as hydrogen bonding and π–π stacking, in the solid-state packing of related molecules. acs.org For this compound, understanding these interactions is key to predicting its crystal structure and, consequently, its macroscopic properties.
The predictive power of computational chemistry extends to reactivity as well. By mapping the frontier molecular orbitals (HOMO and LUMO), researchers can identify the most likely sites for electrophilic and nucleophilic attack, guiding the design of new synthetic transformations. psu.edujournalirjpac.com The calculated HOMO-LUMO gap can also provide an indication of the molecule's kinetic stability and electronic transition energies. psu.edujournalirjpac.com
Table 2: Predicted vs. Experimental Properties for Nitroaniline Derivatives
| Property | Computational Method | Key Findings and Predictive Capabilities | References |
|---|---|---|---|
| Nonlinear Optical (NLO) Properties | DFT (e.g., B3LYP) | Accurate prediction of polarizability and hyperpolarizability based on molecular structure. Enhanced NLO properties are associated with a decreased HOMO-LUMO gap. | psu.edue-journals.innih.gov |
| Electronic Structure | DFT | Calculation of HOMO-LUMO energies, dipole moments, and charge distribution. Provides insights into reactivity and intermolecular charge transfer. | acs.orgjournalirjpac.comworldscientific.com |
| Crystal Structure and Packing | DFT with van der Waals corrections, Hirshfeld surface analysis | Elucidation of intermolecular interactions (hydrogen bonding, π–π stacking) that govern crystal packing and influence bulk properties. | acs.org |
Exploration of Novel Chemical Reactivity Pathways and Transformations
The trifunctional nature of this compound opens up a vast array of possibilities for novel chemical transformations. Each functional group—the primary aniline, the secondary piperazine, and the nitro group—can be selectively targeted to create a diverse library of derivatives.
The aniline moiety is a versatile handle for various reactions. Diazotization of the primary amine can generate a diazonium salt, a valuable intermediate for introducing a wide range of substituents (e.g., -OH, -CN, halogens) via Sandmeyer-type reactions. libretexts.orgwikipedia.org The aniline's activating effect also makes the aromatic ring susceptible to further electrophilic substitution, although the presence of the deactivating nitro group will influence the regioselectivity of these reactions. wikipedia.orgchemistrysteps.com
The piperazine ring offers another site for chemical modification. The secondary amine can readily undergo N-alkylation and N-acylation, allowing for the attachment of various functional groups. mdpi.comscispace.com This is a common strategy in drug discovery to modulate a molecule's pharmacokinetic properties, such as solubility and basicity. researchgate.net The piperazine moiety can also be a key component in the formation of polymers and other macromolecules. rsc.orgnih.gov
The nitro group is primarily a target for reduction. Catalytic hydrogenation or reduction with metals like tin or iron can convert the nitro group to a primary amine, yielding a triaminobenzene derivative. libretexts.org This transformation dramatically alters the electronic properties of the aromatic ring and opens up new avenues for polymerization and derivatization.
Future research could focus on developing selective and orthogonal protection-deprotection strategies to precisely control which functional group reacts. Furthermore, exploring rearrangement reactions, such as the Hofmann or Schmidt rearrangements, could lead to novel heterocyclic structures built upon the piperazine framework. bohrium.com
Investigation of New Chemical Applications in Materials Science and Analytical Chemistry
The unique electronic and structural features of this compound make it a promising candidate for applications in materials science and analytical chemistry.
In materials science , the strong donor-acceptor character of the nitroaniline system suggests potential for use in nonlinear optical (NLO) materials . acs.orgbohrium.comosti.gov While p-nitroaniline itself crystallizes in a centrosymmetric structure that cancels out its macroscopic NLO response, the introduction of the bulky piperazine group could disrupt this packing and lead to noncentrosymmetric crystals with significant second-order NLO effects. acs.org Furthermore, incorporating this molecule as a chromophore into polymer backbones could lead to new electro-optic materials. acs.org The piperazine moiety itself is a known building block for functional polymers, including those with catalytic activity. rsc.orgnih.govutwente.nlakjournals.com
In analytical chemistry , the aniline and piperazine functionalities could be exploited for the development of chemical sensors . Aniline-based polymers have been used to create electrochemical sensors for a variety of analytes, including metal ions and organic molecules. nih.govbohrium.com The nitrogen atoms in this compound could act as binding sites for metal ions, and changes in the molecule's fluorescence or electrochemical properties upon binding could form the basis of a sensing mechanism. The development of fluorescent probes based on aniline derivatives for the detection of hazardous substances further highlights the potential in this area. acs.orgresearchgate.netresearchgate.net For instance, fluorescent carbon dots have been shown to be effective in sensing nitroanilines, suggesting that derivatives of this compound could be designed as highly selective and sensitive probes. mdpi.com
Table 3: Potential Applications and Relevant Research Findings
| Field of Application | Potential Role of this compound | Supporting Research on Related Compounds | References |
|---|---|---|---|
| Materials Science (Nonlinear Optics) | As a noncentrosymmetric chromophore for second-order NLO materials. | Nitroaniline derivatives are known for their high hyperpolarizability. Mixed crystals of nitroanilines can exhibit strong NLO effects. | psu.eduacs.orgbohrium.comosti.gov |
| Materials Science (Polymers) | As a monomer for the synthesis of functional polymers. | Piperazine-containing polymers have been developed for applications such as antimicrobial materials and supported base catalysts. | rsc.orgnih.govutwente.nlakjournals.com |
| Analytical Chemistry (Sensors) | As the active component in electrochemical or fluorescent chemical sensors. | Aniline-based materials have been used to create sensors for metal ions and organic molecules. Aniline derivatives have been developed as fluorescent probes. | nih.govbohrium.comacs.orgresearchgate.netresearchgate.net |
Q & A
Q. Basic
- Storage : Protect from light and moisture; store at –20°C in airtight containers to prevent degradation .
- Decomposition Risks : Prolonged storage may lead to nitro group reduction or piperazinyl ring oxidation .
How does the piperazinyl group influence electronic properties?
Advanced
The piperazinyl group donates electron density via resonance, reducing the nitro group’s electrophilicity. Computational studies (e.g., DFT) show:
- HOMO-LUMO Gap : Narrower compared to non-piperazinyl analogs, enhancing charge-transfer interactions .
- Solvatochromism : Polar solvents stabilize the excited state, altering UV-Vis absorption maxima .
What strategies resolve contradictions in synthetic yields across studies?
Advanced
Discrepancies arise from:
- Protecting Groups : Boc vs. tosyl groups alter steric hindrance and reaction kinetics .
- Workup Procedures : Column chromatography vs. recrystallization affect purity and yield.
- Catalyst Loading : Excess base (e.g., >2 eq. K₂CO₃) may hydrolyze intermediates, reducing yield .
How can computational methods aid in designing derivatives?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
